molecular formula C14H13NO4 B6391294 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% CAS No. 1261965-36-9

6-(2,5-Dimethoxyphenyl)picolinic acid, 95%

Cat. No. B6391294
CAS RN: 1261965-36-9
M. Wt: 259.26 g/mol
InChI Key: TXBURBYYXWCBBQ-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)picolinic acid (6-DMPPA) is a small organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various laboratory experiments, including those related to organic synthesis, protein crystallization, and enzyme inhibition. 6-DMPPA has been studied extensively in recent years, and its unique properties have made it an attractive candidate for various applications in the scientific research field.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely used in various scientific research applications due to its unique properties. It is a versatile compound that has been used in organic synthesis, protein crystallization, and enzyme inhibition. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been used in the synthesis of various compounds, including amino acids, peptides, and small molecules. It has also been used in the crystallization of proteins, as well as in the inhibition of enzymes. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of various biological processes, such as DNA replication and transcription.

Mechanism of Action

The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in the inhibition of their activity. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% interacts with other molecules, such as DNA and RNA, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% are not fully understood. However, it is believed that the compound has a variety of effects on the body, including the inhibition of certain enzymes and proteins, as well as the inhibition of DNA and RNA synthesis. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% may have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications, including organic synthesis, protein crystallization, and enzyme inhibition. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% also has some limitations. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% research. One potential direction is the development of more efficient and cost-effective methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its mechanism of action could lead to the development of new inhibitors. Finally, further research into its potential applications in organic synthesis, protein crystallization, and enzyme inhibition could lead to the development of new and improved laboratory techniques.

Synthesis Methods

6-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized via several different methods. One method involves the reaction of 2,5-dimethoxybenzoic acid with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 98%. A third method involves the reaction of 2,5-dimethoxybenzyl bromide with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%.

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-6-7-13(19-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBURBYYXWCBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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